2-(5-Carboxypentyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Carboxypentyl)cyclopentanol is an organic compound that features a cyclopentane ring with a hydroxyl group (-OH) and a carboxypentyl side chain. This compound is a secondary alcohol due to the hydroxyl group being attached to a carbon atom that is bonded to two other carbon atoms. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carboxypentyl)cyclopentanol can be achieved through several methods. One common approach involves the ring-opening of cyclopentene followed by functional group transformations. For instance, cyclopentene can undergo hydroboration-oxidation to form cyclopentanol, which can then be further reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl side chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include catalytic hydrogenation of cyclopentene followed by esterification and subsequent hydrolysis to introduce the carboxypentyl group .
Chemical Reactions Analysis
Types of Reactions
2-(5-Carboxypentyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclopentanone or 2-(5-Carboxypentyl)cyclopentanone.
Reduction: 2-(5-Hydroxypentyl)cyclopentanol or 2-(5-Aldehydepentyl)cyclopentanol.
Substitution: 2-(5-Carboxypentyl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(5-Carboxypentyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-(5-Carboxypentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Lacks the carboxypentyl side chain, making it less versatile in reactions.
Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical contexts.
2-(5-Hydroxypentyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a carboxyl group.
Uniqueness
2-(5-Carboxypentyl)cyclopentanol is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
40942-82-3 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
6-(2-hydroxycyclopentyl)hexanoic acid |
InChI |
InChI=1S/C11H20O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
BDYYFWAXIPGIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.